h-d-cys(trt)-oh

描述

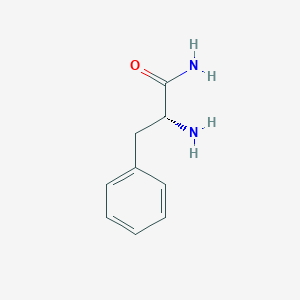

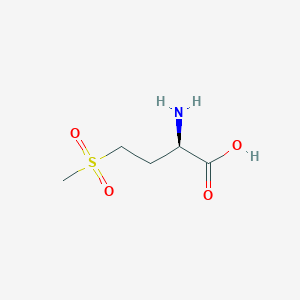

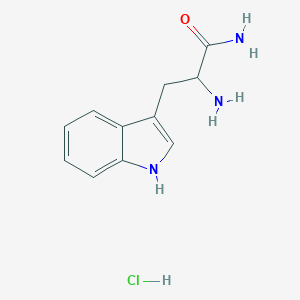

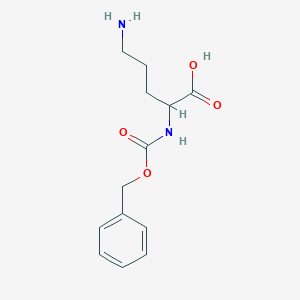

Trityl cysteine: is a compound that features a trityl (triphenylmethyl) group attached to the sulfur atom of cysteine. The trityl group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild conditions . Trityl cysteine is widely used in the synthesis of peptides and proteins, where it serves to protect the thiol group of cysteine residues during various chemical reactions .

科学研究应用

化学: 三苯甲基半胱氨酸作为半胱氨酸残基的保护基团,广泛应用于肽合成。 它允许对硫醇基团进行选择性保护和脱保护,有利于复杂肽和蛋白质的合成 .

生物学: 在生物学研究中,三苯甲基半胱氨酸用于研究半胱氨酸残基在蛋白质结构和功能中的作用。 它还被用于开发基于半胱氨酸的探针和传感器,用于检测含硫醇的生物分子 .

医学: 三苯甲基半胱氨酸衍生物由于其调节氧化还原状态和抵抗氧化应激的能力,已被证明具有潜在的治疗作用。 它们正在被研究用于治疗与氧化损伤相关的疾病 .

工业: 在制药和生物技术行业,三苯甲基半胱氨酸用于生产基于肽的药物和生物制剂。 它还用于诊断试剂盒和生物传感器的开发 .

作用机制

三苯甲基半胱氨酸的作用机制主要涉及保护半胱氨酸残基的硫醇基团。 三苯甲基基团与硫原子形成稳定的共价键,防止在化学合成过程中发生不必要的反应。 三苯甲基基团可以在温和的酸性或还原性条件下选择性去除,从而控制释放游离的硫醇基团 .

生化分析

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

准备方法

合成路线和反应条件: 三苯甲基半胱氨酸的合成通常涉及在碱如吡啶或三乙胺存在下,半胱氨酸与三苯甲基氯的反应 。 反应在温和条件下进行,通常在室温下进行,并以高产率生成三苯甲基半胱氨酸。 一般反应方案如下:

半胱氨酸+三苯甲基氯→三苯甲基半胱氨酸+HCl

工业生产方法: 在工业环境中,三苯甲基半胱氨酸的生产遵循类似的合成路线,但在更大规模上进行。 反应条件经过优化,以确保产品的产率高且纯度高。 使用自动化合成设备和连续流动反应器可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型: 三苯甲基半胱氨酸会发生各种化学反应,包括:

氧化: 三苯甲基半胱氨酸的硫醇基团可以被氧化形成二硫化物或磺酸。

还原: 三苯甲基基团可以在还原条件下被去除,例如用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 处理。

常用试剂和条件:

氧化: 过氧化氢 (H2O2)、碘 (I2) 或其他氧化剂。

还原: 氢化锂铝 (LiAlH4)、硼氢化钠 (NaBH4) 或其他还原剂。

取代: 胺、硫醇或醇等亲核试剂.

主要产物:

氧化: 二硫化物、磺酸。

还原: 游离半胱氨酸、三苯甲醇。

取代: 各种取代的半胱氨酸衍生物.

相似化合物的比较

类似化合物:

苄基半胱氨酸: 半胱氨酸的另一种保护基团,但在酸性条件下不太稳定。

乙酰半胱氨酸: 用作粘液溶解剂和抗氧化剂,但在肽合成中通常不用作保护基团。

Fmoc 半胱氨酸: 用于固相肽合成,但需要与三苯甲基半胱氨酸不同的脱保护条件.

独特性: 三苯甲基半胱氨酸的独特性在于其在温和条件下的高稳定性和易于去除。 这使其在合成复杂肽和蛋白质方面特别有用,因为在这些合成中,半胱氨酸残基的选择性保护和脱保护至关重要 .

属性

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。